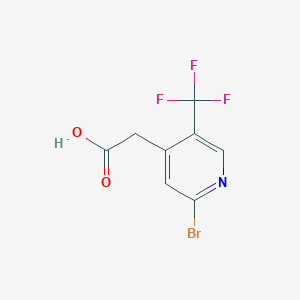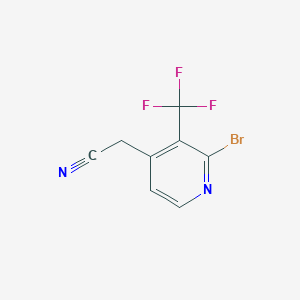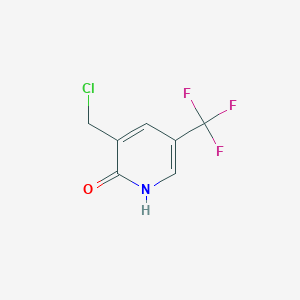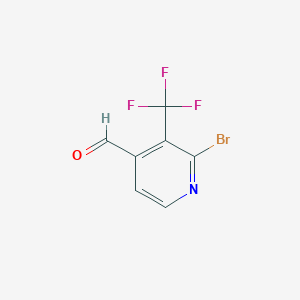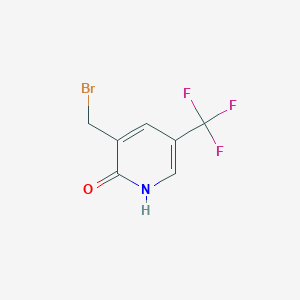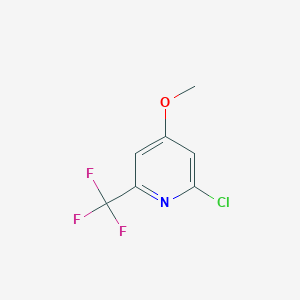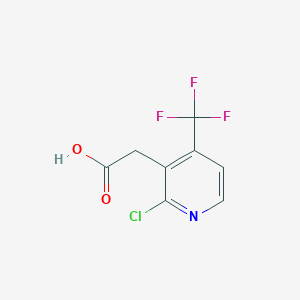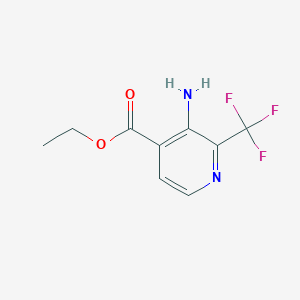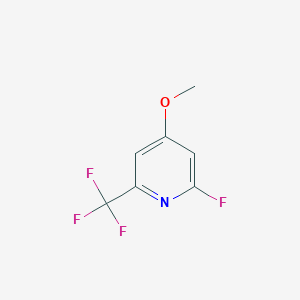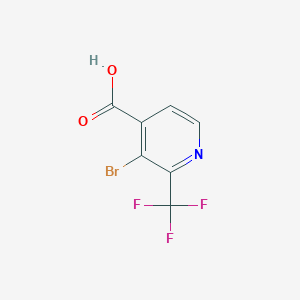![molecular formula C9H17N3O2 B1412279 (2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide CAS No. 1841701-78-7](/img/structure/B1412279.png)
(2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide
Overview
Description
(2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide, also known as (2R)-2-((2R)-piperidin-2-ylformamido)propanamide or (2R)-2-((2R)-piperidin-2-ylformamido)propionic acid amide, is an organic compound used in a variety of scientific research applications. It is a derivative of propionic acid and piperidine, and is a white solid at room temperature. This compound has been used in a range of scientific research applications due to its unique properties and its ability to act as a ligand for proteins. This article will discuss the synthesis method of this compound, its scientific research applications, its mechanism of action, its biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Antiallergic Activity
A series of N-(pyridin-2-yl)-3-(piperazin-1-yl)propanamides, similar in structure to (2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide, were synthesized and demonstrated potential antiallergic activity in vivo. This was measured using the passive cutaneous anaphylaxis test, indicating their potential in allergic response modulation (Courant et al., 1993).
Antihypertensive Effects
Research has shown that certain piperidine derivatives exhibit specific antihypertensive activity in spontaneously hypertensive rats. This activity is particularly associated with the (2S, 2R) enantiomers, suggesting potential therapeutic use in hypertension treatment (Caroon et al., 1987).
Anticonvulsant Properties
Studies on isomeric nonimidazole histamine H3 receptor antagonists, structurally related to this compound, have indicated their potential as anticonvulsant drugs. These ligands showed varying degrees of protection against different convulsion models in rats, demonstrating the importance of molecular structure in anticonvulsant efficacy (Sadek et al., 2016).
Treatment of Alzheimer’s Disease
A study on N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide demonstrated their potential as drug candidates for Alzheimer’s disease. These compounds exhibited enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's disease treatment (Rehman et al., 2018).
Anticancer Potential
Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, structurally related to this compound, have shown promise as anticancer agents. They exhibited significant anticancer activity in vitro, indicating the potential of these compounds in cancer treatment (Rehman et al., 2018).
Antinociceptive Activity
Compounds structurally related to this compound have demonstrated significant antinociceptive activity in various pain models, surpassing standard drugs like aspirin and dipyrone. This suggests their potential application in pain management (Önkol et al., 2004).
Antiepileptic Activity
Research on 4-substituted pyrrolidone butanamides, similar to this compound, has shown their potential as antiepileptic agents. These compounds demonstrated enhanced potency and efficacy in antiseizure models compared to existing drugs, indicating their potential in epilepsy treatment (Kenda et al., 2004).
properties
IUPAC Name |
(2R)-N-[(2R)-1-amino-1-oxopropan-2-yl]piperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-6(8(10)13)12-9(14)7-4-2-3-5-11-7/h6-7,11H,2-5H2,1H3,(H2,10,13)(H,12,14)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBRYWZJFONNJW-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@H]1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




